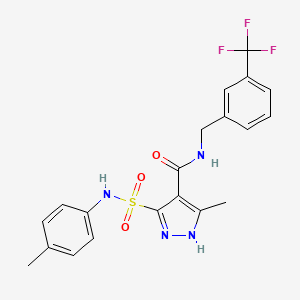

3-methyl-5-(N-(p-tolyl)sulfamoyl)-N-(3-(trifluoromethyl)benzyl)-1H-pyrazole-4-carboxamide

Description

This compound features a pyrazole core substituted at positions 3, 4, and 5. Key structural attributes include:

- Position 3: Methyl group, enhancing steric bulk and lipophilicity.

- Position 4: Carboxamide moiety with a 3-(trifluoromethyl)benzyl substituent, increasing metabolic stability and lipophilicity due to the CF₃ group.

Properties

Molecular Formula |

C20H19F3N4O3S |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazole-4-carboxamide |

InChI |

InChI=1S/C20H19F3N4O3S/c1-12-6-8-16(9-7-12)27-31(29,30)19-17(13(2)25-26-19)18(28)24-11-14-4-3-5-15(10-14)20(21,22)23/h3-10,27H,11H2,1-2H3,(H,24,28)(H,25,26) |

InChI Key |

WZDJYFXIDXRANW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC(=CC=C3)C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

One common method for synthesizing pyrazole derivatives is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.

Coupling Reactions: Suzuki–Miyaura coupling reactions can be used to form carbon-carbon bonds, utilizing boron reagents and palladium catalysts.

Scientific Research Applications

3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxamide has several scientific research applications:

Chemistry: The compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Medicine: Due to its potential therapeutic effects, the compound can be investigated for its efficacy in treating various diseases and conditions.

Mechanism of Action

The mechanism of action of 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, increasing its potency and selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Diversity : The target compound’s 5-position sulfamoyl group differentiates it from ’s chloro-substituted analogs (e.g., 3c) and ’s sulfamoyl-phenyl derivatives (e.g., 14).

- Synthetic Yields : Yields for analogs range from 62% (3c) to 77% (14), suggesting that introducing sulfamoyl or CF₃ groups may require optimized conditions for the target compound.

- Melting Points: ’s amino-substituted analogs (e.g., 14) exhibit higher melting points (>250°C) due to enhanced hydrogen bonding, whereas chloro/cyano analogs (e.g., 3c) melt at lower temperatures (~120–125°C). The target’s CF₃ group may reduce crystallinity compared to amino analogs.

Physicochemical and Spectral Comparisons

Table 2: Spectral and Analytical Data Highlights

Key Observations :

- NMR Signatures : Aryl protons in all analogs resonate between δ 7.20–8.12, consistent with aromatic environments. The target’s CF₃-benzyl group would likely show distinct splitting patterns near δ 7.5–7.6.

- Mass Spectrometry : ’s compounds show [M+H]⁺ peaks aligned with their molecular weights. The target’s expected [M+H]⁺ (~504.5) would require high-resolution MS for confirmation.

Biological Activity

3-methyl-5-(N-(p-tolyl)sulfamoyl)-N-(3-(trifluoromethyl)benzyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20F3N3O2S, with a molecular weight of 395.44 g/mol. The compound features a pyrazole ring substituted with a sulfamoyl group and a trifluoromethyl benzyl moiety, which may contribute to its bioactivity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study demonstrated that certain pyrazole carboxamides showed notable inhibitory effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . Specifically, compounds with similar structural motifs to this compound have been shown to induce apoptosis and exhibit synergistic effects when combined with established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . The presence of the sulfamoyl group in the structure may enhance the compound's ability to modulate inflammatory pathways.

Antimicrobial Activity

Studies have also highlighted the antimicrobial potential of pyrazole derivatives. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth . Pyrazoles have been reported to exhibit activity against a range of pathogens, including those resistant to conventional antibiotics.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor proliferation and inflammation.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Antimicrobial Mechanisms : The interaction with bacterial cell membranes or specific metabolic pathways may account for its antimicrobial effects.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.